molecular formula C12H15N5O3S B2561501 2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide CAS No. 377050-78-7

2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide

Cat. No.: B2561501
CAS No.: 377050-78-7
M. Wt: 309.34
InChI Key: DRXMMVLAGKLXIP-UHFFFAOYSA-N
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Description

The compound “2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide” is a chemical compound with the molecular formula C12H15N5O3S. It belongs to the class of organic compounds known as xanthines .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 370.371 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available resources.

Scientific Research Applications

Fluorescent Probes for Detection in Environmental Samples

Research on compounds structurally related to the query indicates applications as fluorescent probes. For example, a study utilized dansylacetamidooxyamine, a compound with a sulfanyl acetamide group, as a molecular probe for trace measurement of carbonyl compounds in water samples. This method showed sensitivity for detecting formaldehyde and other carbonyls at very low concentrations, demonstrating utility in environmental monitoring and analysis (Houdier et al., 2000).

Cryopreservation of Biological Specimens

Another structurally related compound, dimethyl-acetamide, has been evaluated as a cryoprotectant for rainbow trout spermatozoa. The study found that dimethyl-acetamide offered significant improvements over conventional cryoprotectants like dimethyl sulfoxide, suggesting its potential in the cryopreservation of biological specimens (Mcniven et al., 1993).

Solid Phase Synthesis

Compounds with sulfanyl acetamide functionalities have been explored in solid-phase synthesis, providing a method for the efficient construction of heterocyclic products such as oxindoles. This approach leverages the sulfur link to resin, enabling traceless cleavage of the heterocyclic products, which has implications in medicinal chemistry and drug discovery (McAllister et al., 2003).

Structural and Molecular Interactions

Research into the crystal structures of compounds featuring sulfanyl acetamide groups reveals insights into molecular interactions and conformational dynamics. Studies on N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, for example, provide valuable data on hydrogen bonding and molecular geometry, contributing to our understanding of molecular design principles (Subasri et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the available resources. It’s worth noting that the mechanism of action for a compound typically refers to how it interacts at the molecular level, often with specific proteins or enzymes in the body .

Properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3S/c1-4-5-17-8-9(14-11(17)21-6-7(13)18)15(2)12(20)16(3)10(8)19/h4H,1,5-6H2,2-3H3,(H2,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXMMVLAGKLXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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